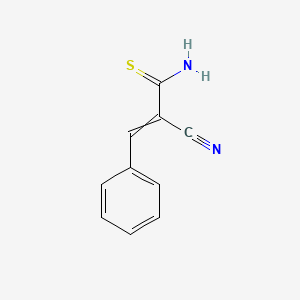

2-Cyano-3-phenylprop-2-enethioamide

Description

Significance within Organic Chemistry and Chemical Synthesis

2-Cyano-3-phenylprop-2-enethioamide serves as a pivotal precursor in organic synthesis. Its chemical structure is characterized by high functionality, which allows it to participate in a variety of chemical transformations. The presence of the cyano group, the carbon-carbon double bond, and the thioamide moiety in a conjugated system makes it a highly reactive and versatile Michael acceptor. This reactivity is harnessed by synthetic chemists to construct diverse molecular architectures.

The primary significance of this compound lies in its utility as a building block for heterocyclic compounds. For instance, its derivatives are used in reactions with mono- and bi-dentate nucleophiles to yield amides, esters, and various heterocyclic systems such as quinazolinones, pyridopyrimidines, and benzothiazepines. researchgate.net The reactivity of the activated carbon-carbon double bond facilitates nucleophilic addition reactions, which are fundamental steps in the construction of new ring systems. researchgate.net Furthermore, compounds containing the acrylamide (B121943) residue, a close structural relative, are recognized as important precursors in many organic syntheses. semanticscholar.org The thioamide group, in particular, can be involved in cyclization reactions to form sulfur-containing heterocycles.

Research Context and Theoretical Frameworks

Research involving this compound and its analogues often falls within the theoretical framework of "push-pull" systems. In these systems, an electron-donating group (donor) and an electron-withdrawing group (acceptor) are connected by a π-conjugated bridge. nih.gov In the case of derivatives of this compound, the phenyl group (or substituted phenyl groups) can act as part of the conjugated system, while the cyano and thioamide groups act as potent electron acceptors. nih.gov This electronic arrangement gives rise to interesting optical and electronic properties, making these molecules subjects of study in materials science for applications like non-linear optics (NLO). nih.govacs.org

Theoretical studies and computational methods are often employed to understand the electronic structure, reactivity, and potential polymorphism of these compounds. acs.orgnih.gov For example, the study of a related derivative, (2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enethioamide (CDPE), revealed the existence of multiple crystalline polymorphs, which is significant for crystal engineering and the design of materials with specific properties. acs.org The investigation into its conformational polymorphs provides a model for testing crystal structure prediction methodologies. acs.org

Structural Features and their Relevance in Chemical Research

The chemical reactivity and utility of this compound are a direct consequence of its distinct structural features. The molecule's backbone consists of a propenethioamide chain substituted with both a cyano and a phenyl group.

Key Structural Features:

Thioamide Group (-CSNH2): This functional group is crucial for many of its cyclization reactions to form sulfur-containing heterocycles. It is also a key site for hydrogen bonding, which influences the crystal packing and solid-state structure.

Cyano Group (-C≡N): As a strong electron-withdrawing group, it activates the adjacent C=C double bond towards nucleophilic attack. The nitrile is also a versatile functional handle that can be converted into other groups.

α,β-Unsaturated System (C=C): The conjugated double bond, activated by both the cyano and thioamide groups, readily participates in Michael addition reactions, a cornerstone of its synthetic utility. researchgate.net

Phenyl Group (-C6H5): This aromatic ring provides a rigid scaffold and can be substituted to modulate the electronic properties of the entire molecule, a common strategy in the development of "push-pull" systems for materials science. nih.gov

The molecule can exist as (E) and (Z) isomers due to the restricted rotation around the C=C double bond. The specific isomer used or formed can have a significant impact on the outcome of a reaction and the structure of the resulting products. bldpharm.comsigmaaldrich.com X-ray crystallography studies on related structures, such as (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide, confirm a nearly planar molecular conformation, which facilitates π-electron delocalization across the donor-acceptor system. nih.gov This planarity is a key factor in its potential application in electronic and optical materials. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound This table is interactive. Click on the headers to sort.

| Property | Value | Isomer |

|---|---|---|

| CAS Number | 68029-52-7 | (E) |

| Molecular Formula | C10H8N2S | (E) |

| Molecular Weight | 188.25 g/mol | (E) |

| CAS Number | 40219-06-5 | (Z) |

| Molecular Formula | C10H8N2S | (Z) |

| Molecular Weight | 188.25 g/mol | (Z) |

| Physical Form | Solid | (Z) |

| Purity | 90% | (Z) |

Data sourced from public chemical databases. bldpharm.comsigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2S |

|---|---|

Molecular Weight |

188.25 g/mol |

IUPAC Name |

2-cyano-3-phenylprop-2-enethioamide |

InChI |

InChI=1S/C10H8N2S/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H2,12,13) |

InChI Key |

DFVRLZLNOKWNEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of 2 Cyano 3 Phenylprop 2 Enethioamide

Established Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-phenylprop-2-enethioamide and its analogs is primarily achieved through well-established condensation reactions and increasingly efficient one-pot methodologies.

Condensation Reactions in this compound Synthesis

The principal method for synthesizing the carbon backbone of 2-cyano-3-phenylprop-2-ene structures is the Knoevenagel condensation. wikipedia.orgchemrxiv.org This reaction typically involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a base. organic-chemistry.org For instance, the synthesis of related 2-cyano-3-phenylpropenoates is achieved by the piperidine-catalyzed Knoevenagel condensation of ring-substituted benzaldehydes with octyl cyanoacetate. chemrxiv.org Similarly, 2-cyanoacrylamides can be synthesized from the condensation of equimolar equivalents of a suitable aldehyde and 2-cyanoacetamide (B1669375) in boiling ethanol (B145695) under basic conditions. mdpi.com

A common precursor, (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide, is synthesized by reacting N-Phenyl-2-cyanoacetamide and 4-N,N-dimethylaminobenzaldehyde in boiling ethanol with piperidine (B6355638) as a catalyst, achieving a 90% yield after a 7-hour reflux. nih.govresearchgate.net

The Gewald reaction, a multicomponent process for synthesizing 2-aminothiophenes, also initiates with a Knoevenagel condensation between a ketone and an α-cyanoester to form a stable intermediate. wikipedia.orgchemrxiv.org This underscores the foundational role of this condensation in creating the α,β-unsaturated nitrile core structure.

Table 1: Knoevenagel Condensation for Synthesis of 2-Cyano-3-phenylprop-2-ene Analogs

| Product | Aldehyde Reactant | Active Methylene Reactant | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide | 4-N,N-dimethylaminobenzaldehyde | N-Phenyl-2-cyanoacetamide | Piperidine | Ethanol | Reflux, 7 h | 90% | nih.govresearchgate.net |

| 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 2-cyanoacetamide | Basic | Ethanol | Boiling, 45 min | 90% | mdpi.com |

One-Pot Synthesis Approaches

One-pot syntheses offer significant advantages in terms of efficiency and reduced waste. The Gewald reaction is a prime example, combining a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base to produce polysubstituted 2-aminothiophenes in a single procedural step. wikipedia.orgumich.edu While the end product is a thiophene (B33073), the reaction proceeds through an α,β-unsaturated nitrile intermediate, demonstrating the feasibility of one-pot strategies in this chemical space. umich.edu The reaction is initiated by a Knoevenagel-Cope condensation, followed by the addition of sulfur and subsequent cyclization. chemrxiv.org The use of microwave irradiation has been shown to improve reaction times and yields for the Gewald synthesis. wikipedia.org

Such multicomponent reactions are highly valued for their ability to construct complex heterocyclic structures from simple, readily available starting materials in a single operation. researchgate.net Similar one-pot, three-component strategies are employed for the synthesis of other nitrogen- and sulfur-containing heterocycles, such as 2-iminothiazoles. nih.gov

Modification of Existing Thioacrylamides for Derivative Generation

The functional groups within thioacrylamides and their precursors serve as handles for further chemical modification to generate a diverse range of derivatives. For example, 2-cyano-3,3-diphenylprop-2-enoyl isothiocyanate, a reactive intermediate, can be used as a building block for synthesizing quinazoline (B50416), pyrimidine (B1678525), and oxazine (B8389632) derivatives. tsijournals.com This isothiocyanate is generated from the corresponding acyl chloride and ammonium (B1175870) thiocyanate. It readily reacts with nucleophiles like anthranilic acid to form a thiourea (B124793) derivative, which can then be cyclized to afford quinazoline structures. tsijournals.com

Functional Group Transformations and Reactivity Profiling

The reactivity of this compound is dominated by its two key functional groups: the cyano moiety and the thioamide group. These groups can participate in a variety of transformations, including nucleophilic additions and condensations.

Nucleophilic Addition Reactions of the Cyano Moiety

The cyano group, being a potent electron-withdrawing group, significantly influences the reactivity of the entire molecule. It activates the α,β-unsaturated system, making the β-carbon atom susceptible to nucleophilic attack. This reactivity is harnessed in cyclization reactions, such as the formation of quinazoline derivatives from intermediate thioureas, where the cyclization proceeds via nucleophilic attack at this activated β-carbon. tsijournals.com

Furthermore, the cyano group itself can be transformed. A general method for converting nitriles into thioamides involves their reaction with thioacetic acid in the presence of calcium hydride, a reaction that proceeds in good to excellent yields for both aliphatic and aromatic nitriles. organic-chemistry.org

Condensation Reactions Involving the Thioamide Group

The thioamide group, or its isothiocyanate precursor, is highly reactive towards nucleophiles and is a key participant in condensation and cyclization reactions. The reaction of 2-cyano-3,3-diphenylprop-2-enoyl isothiocyanate with anthranilic acid provides a clear example, where the amino group of anthranilic acid attacks the electrophilic carbon of the isothiocyanate to form a linear thiourea adduct. tsijournals.com This intermediate can then undergo intramolecular condensation to form heterocyclic systems. tsijournals.com

In a related synthesis, potassium sulfide (B99878) salts, formed from the base-promoted nucleophilic addition of cyanoacetamide derivatives to phenyl isothiocyanate, are not isolated but are directly treated with chloroacetyl chloride. researchgate.net This leads to a heterocyclization reaction, forming 2-cyano-2-(5-oxo-3-phenylthiazolidin-2-ylidene)-acetamide derivatives, demonstrating the utility of the thioamide precursor in condensation-cyclization cascades. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide |

| 2-cyano-3,3-diphenylprop-2-enoyl isothiocyanate |

| 2-cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamide |

| 2-aminothiophenes |

| N-Phenyl-2-cyanoacetamide |

| 4-N,N-dimethylaminobenzaldehyde |

| 2-cyanoacetamide |

| Octyl 2-cyano-3-phenylpropenoates |

| Octyl cyanoacetate |

| 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde |

| 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide |

| Quinazoline derivatives |

| Pyrimidine derivatives |

| Oxazine derivatives |

| Anthranilic acid |

| Chloroacetyl chloride |

| Phenyl isothiocyanate |

| Thioacetic acid |

Electrophilic Aromatic Substitution on the Phenyl Ring System

While direct electrophilic aromatic substitution on the phenyl ring of this compound is not extensively documented in the provided research, the principles of such reactions are fundamental in organic chemistry. The phenyl group can theoretically undergo reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The presence of the electron-withdrawing cyano and thioamide groups would likely direct incoming electrophiles to the meta-position of the phenyl ring and deactivate the ring towards substitution.

However, a more common strategy observed in the literature is the synthesis of derivatives where the phenyl ring is already substituted prior to the formation of the core this compound structure. For instance, substituted benzaldehydes are frequently used as precursors in Knoevenagel condensation reactions to introduce various functional groups onto the phenyl ring. ijcmas.com This approach allows for the synthesis of a diverse library of this compound derivatives with substituents at different positions on the phenyl ring, thereby influencing their chemical properties and subsequent reactivity in heterocyclic synthesis.

Synthesis of Heterocyclic Compounds Incorporating this compound Scaffolds

The strategic arrangement of functional groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic systems. The cyano and thioamide groups readily participate in cyclization reactions with a range of reagents, leading to the formation of diverse and medicinally relevant heterocyclic frameworks.

Pyridine and Pyridinethione Derivatives

The reaction of β–aryl-α-thiocarbamoylacrylonitrile derivatives, which are structurally related to this compound, with ketones can lead to the formation of pyridinethione derivatives. For example, the reaction with (2-thenoyl)-ω,ω,ω-trifluoroacetone yields 4-aryl-3-cyano-6-(2-thienyl)pyridine-2(1H)-thiones. researchgate.net Similarly, reacting these precursors with ethyl acetoacetate (B1235776) produces 4-aryl-3-cyano-5-ethoxycarbonyl-6-methylpyridine-2(1H)-thiones. researchgate.net Furthermore, a one-pot multi-component reaction involving 1,3-diphenylpropane-1,3-dione, malononitrile, and phenethylamine (B48288) can produce 2-amino-3-cyano-4,6-diphenylpyridine. researchgate.net

Table 1: Synthesis of Pyridine and Pyridinethione Derivatives

| Precursor | Reagent | Product | Reference |

| β–aryl-α-thiocarbamoylacrylonitrile | (2-thenoyl)-ω,ω,ω-trifluoroacetone | 4-aryl-3-cyano-6-(2-thienyl)pyridine-2(1H)-thione | researchgate.net |

| β–aryl-α-thiocarbamoylacrylonitrile | Ethyl acetoacetate | 4-aryl-3-cyano-5-ethoxycarbonyl-6-methylpyridine-2(1H)-thione | researchgate.net |

| 1,3-diphenylpropane-1,3-dione, malononitrile, phenethylamine | N-hydroxybenzamide, zinc chloride | 2-amino-3-cyano-4,6-diphenylpyridine | researchgate.net |

Pyrimidine and Quinazoline Derivatives

The versatility of this compound extends to the synthesis of pyrimidine and quinazoline derivatives. For instance, 2-cyano-3,3-diphenylprop-2-enoyl isothiocyanate, a related compound, serves as a building block for quinazoline and pyrimidine derivatives. tsijournals.com The reaction of this isothiocyanate with anthranilic acid initially forms a thiourea derivative, which can then be cyclized using acetic anhydride (B1165640) to yield quinazoline derivatives. tsijournals.com The synthesis of quinazolines is a significant area of research due to their wide range of biological activities. nih.govnih.govresearchgate.net Various synthetic strategies, often starting from anthranilic acid or its derivatives, have been developed to access these important heterocyclic systems. nih.govresearchgate.net

Thiazole and Thiophene Derivatives

The thioamide group in this compound is a key functionality for the synthesis of sulfur-containing heterocycles like thiazoles and thiophenes. Thiazole derivatives exhibit a broad spectrum of biological activities. fabad.org.tr The Gewald reaction is a well-established method for synthesizing 2-aminothiophenes, which are valuable precursors for various therapeutic agents. ijcmas.comsemanticscholar.orgsciforum.net This reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur. ijcmas.comsciforum.net

Furthermore, 2-cyano-N-substituted acetamide (B32628) derivatives can react with phenyl isothiocyanate to form an intermediate that, upon treatment with chloroacetyl chloride, yields 2-cyano-2-(5-oxo-3-phenylthiazolidin-2-ylidene)-acetamide derivatives. researchgate.net These thiazolidinone derivatives can be further functionalized. Another approach involves the reaction of N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide to produce 3-aminothiophene derivatives. nih.gov The synthesis of thiophene derivatives through various cyclization strategies is an active area of research. mdpi.comresearchgate.net

Table 2: Synthesis of Thiazole and Thiophene Derivatives

| Starting Material | Reagent(s) | Product | Reference |

| 2-cyano-N-substituted acetamide | Phenyl isothiocyanate, Chloroacetyl chloride | 2-cyano-2-(5-oxo-3-phenylthiazolidin-2-ylidene)-acetamide | researchgate.net |

| N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide | N-(4-acetylphenyl)-2-chloroacetamide | 3-aminothiophene derivative | nih.gov |

| Carbonyl compound, Active methylene nitrile, Elemental sulfur | Base | 2-aminothiophene derivative (Gewald reaction) | ijcmas.comsciforum.net |

Pyrazole (B372694) Derivatives

The cyano and thioamide functionalities of this compound and its derivatives are reactive towards hydrazines, leading to the formation of pyrazole derivatives. The reaction of 2-cyanothioacetamides with hydrazine (B178648) involves both the cyano and thioamide groups to form 3,5-diaminopyrazoles. nih.gov In contrast, the reaction of 2-cyano-3-(dimethylamino)-N,N-dimethylprop-2-enethioamides with hydrazine and its derivatives proceeds with the participation of the cyano and enamine groups, leaving the thiocarbamoyl group intact and resulting in 4-thiocarbamoylpyrazoles. nih.gov The synthesis of functionalized pyrazoles is of significant interest due to their applications in pharmaceuticals and agrochemicals. nih.gov In a related synthesis, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized from the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide. researchgate.netmdpi.comsemanticscholar.org

Other Nitrogen and Sulfur-Containing Heterocycles

The reactivity of this compound and its analogs allows for the synthesis of a variety of other nitrogen and sulfur-containing heterocycles. kit.edunih.govresearchgate.netnih.govorganic-chemistry.orgresearchgate.netorganic-chemistry.org For example, the reaction of 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide with phenyl isothiocyanate followed by treatment with hydrazonyl chlorides can furnish 1,3,4-thiadiazole (B1197879) derivatives. sapub.org Additionally, the reaction of 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl) acetamide with benzaldehyde (B42025) yields a phenyl-methylidene derivative, which upon reaction with cyanomethylene reagents, can afford pyran derivatives. sapub.org The synthesis of bis-heterocyclic compounds containing a thieno[2,3-b]thiophene (B1266192) unit has also been reported, starting from a versatile cyano-functionalized precursor. nih.gov Heating thiazolidinone derivatives with benzylidenemalononitriles can lead to the formation of pyrano[2,3-d]thiazoles. purkh.com

Structural Elucidation and Conformational Analysis of 2 Cyano 3 Phenylprop 2 Enethioamide and Its Analogues

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

For analogues of 2-cyano-3-phenylprop-2-enethioamide, such as those with substituted phenyl rings or different functionalities, NMR data is crucial for confirming their synthesis and structure. For instance, the structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide was confirmed by ¹H NMR, which revealed a characteristic NH signal at 10.36 ppm, a singlet for the vinylic proton at 8.10 ppm, and aromatic proton signals between 7.52 and 7.63 ppm. nih.gov Similarly, various octyl 2-cyano-3-phenyl-2-propenoates have been characterized using both ¹H and ¹³C NMR. chemrxiv.org

The synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was also confirmed using NMR spectroscopy. researchgate.netsemanticscholar.org In its ¹H NMR spectrum, the NH₂ protons appear as an exchangeable singlet at a low field (δ = 9.11 ppm), and the pyrazole (B372694) proton is observed as a singlet at 8.16 ppm. semanticscholar.org

Table 1: Representative ¹H NMR Data for an Analogue of this compound (Data for (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide) nih.gov

| Functional Group | Chemical Shift (δ, ppm) |

| NH (amide) | 10.36 |

| CH (vinylic) | 8.10 |

| CH (aromatic) | 7.52-7.63 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

In this compound and its analogues, several characteristic absorption bands are expected. The nitrile group (C≡N) typically shows a sharp and intense absorption band in the region of 2200-2260 cm⁻¹. libretexts.orgspectroscopyonline.com The C=C double bond of the propenoate backbone gives rise to a stretching vibration around 1600-1680 cm⁻¹. libretexts.org The thioamide group (C=S) has a characteristic absorption, though it can be more variable. The N-H stretching vibrations of the thioamide group are expected in the range of 3100-3500 cm⁻¹. libretexts.org

For the analogue (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide, the IR spectrum shows characteristic peaks at 2198 cm⁻¹ (C≡N), 1671 cm⁻¹ (C=O, an amide in this case), and 1601 cm⁻¹ (C=C). nih.gov Another analogue, (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide, displays a distinct NH absorption band at 3455 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Bands for Functional Groups in this compound and its Analogues

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| Nitrile (C≡N) | 2200 - 2260 | libretexts.orgspectroscopyonline.com |

| Alkene (C=C) | 1600 - 1680 | libretexts.org |

| Thioamide (N-H) | 3100 - 3500 | libretexts.org |

| Thioamide (C=S) | Variable |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve the cleavage of the molecule at various points, such as the loss of the thioamide group, the cyano group, or fragmentation of the phenyl ring.

Studies on related compounds, such as nitrile-substituted 3-phenylpropenoates, have provided insights into their fragmentation behavior. nih.gov For example, 2-chloro- and 4-chloro-substituted 3-phenylpropenenitriles show a significant loss of chlorine to produce a fragment at m/z 128. nih.gov This suggests that fragmentation patterns can be influenced by the substituents on the phenyl ring. The analysis of N-alkyl-N-perfluoroacyl-α-amino acids and their esters has also shown the formation of characteristic cyanide cations during fragmentation. nih.gov

While a specific mass spectrum for this compound is not detailed in the provided sources, it is expected that the fragmentation would proceed through logical pathways involving the loss of stable neutral molecules and the formation of resonance-stabilized cations.

X-ray Crystallography and Solid-State Structural Investigations

Crystal Structure Determination and Analysis

The determination of the crystal structure of this compound and its analogues allows for an unambiguous confirmation of their molecular geometry and stereochemistry.

A detailed study on an analogue, (2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enethioamide, has revealed significant structural details. researchgate.net Two new polymorphs of this compound were identified, with the molecules adopting different conformations. acs.orgacs.org In one polymorph, the thioamide group is s-cis relative to the C=C-C≡N backbone, while in the other, it is s-trans. researchgate.net The core of the molecule is nearly planar, with slight dihedral angles between the conjugated system and the phenyl ring. researchgate.net

Another analogue, (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide, crystallizes in the monoclinic space group, and its molecule is nearly planar, with a small dihedral angle of 11.22 (14)° between the two phenyl rings. nih.gov The crystal structure of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide has also been determined by single-crystal X-ray diffraction, confirming its molecular structure. researchgate.netsemanticscholar.org

Table 3: Crystal Data for an Analogue, (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide nih.gov

| Parameter | Value |

| Molecular Formula | C₁₈H₁₇N₃O |

| Molecular Weight | 291.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.0639 (19) |

| b (Å) | 19.983 (3) |

| c (Å) | 6.3960 (9) |

| β (°) | 94.870 (6) |

| Volume (ų) | 1536.3 (4) |

| Z | 4 |

Polymorphism Studies and Crystal Packing

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs can have distinct physical properties.

The study of (2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enethioamide has provided significant insights into polymorphism. acs.orgacs.org This compound was found to exist in at least three different polymorphic forms and one acetonitrile (B52724) solvate (pseudopolymorph). acs.orgacs.org The different polymorphs arise from different molecular conformations (s-cis vs. s-trans) and are stabilized by different intermolecular interactions. researchgate.net In one polymorph, intermolecular N-H···N and N-H···S hydrogen bonds link the molecules into infinite tapes. researchgate.net In another, these hydrogen bonds form infinite planes. researchgate.net In the solvate, the molecules form dimers through N-H···N hydrogen bonds, which are then connected into chains by N-H···S interactions. researchgate.net The stability of the different polymorphs has been investigated using quantum chemical calculations, which showed that one conformer has a significantly lower energy, explaining its predominance during crystallization. acs.org

The crystal packing of other analogues, such as thiophene-based cyanoacrylates, is also governed by intermolecular interactions like C-H···O and C-H···N hydrogen bonds, which can lead to the formation of dimers and chains. nih.gov

The study of polymorphism and crystal packing is crucial for controlling the solid-state properties of these materials, which can be important for their handling and performance in various applications.

Conformational Isomerism (s-cis/s-trans) in Thioacrylamide Derivatives

The thioacrylamide functional group, present in this compound, is characterized by delocalization of π-electrons across the C=C double bond and the thioamide C-N bond. This electronic feature gives the C-C single bond between the vinyl group and the thioamide moiety a degree of double bond character, leading to a significant rotational barrier. Consequently, thioacrylamide derivatives can exist as a mixture of conformational isomers, commonly referred to as s-cis and s-trans isomers. masterorganicchemistry.commdpi.com The 's' prefix denotes that the isomerism arises from rotation around a sigma (single) bond. masterorganicchemistry.commdpi.com

In the context of this compound, the s-trans conformer has the C=S bond and the C=C double bond on opposite sides of the intervening C-C single bond. Conversely, in the s-cis conformer, these groups are on the same side. The relative stability of these conformers is dictated by a balance of steric and electronic factors. Generally, the s-trans conformation is of lower energy due to reduced steric hindrance between the substituents on the double bond and the thioamide group. masterorganicchemistry.com For instance, in butadiene, a simple conjugated diene, the s-trans conformation is more stable than the s-cis form by approximately 2.3 kcal/mol due to van der Waals repulsion in the s-cis isomer. masterorganicchemistry.com

Table 1: Conformational Analysis of Thioacrylamide Analogues

| Compound/System | Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) | Method |

| Butadiene | s-trans | 0 | ~2.3 | Experimental |

| Butadiene | s-cis | ~2.3 | ~2.3 | Experimental |

| 2-Cyano-3-(thiophen-2-yl)acrylic acid | E-180 (s-trans) | 0 | ~13 | DFT Calculation |

| 2-Cyano-3-(thiophen-2-yl)acrylic acid | Z-isomer | - | ~13 | DFT Calculation |

This table presents data for analogous systems to illustrate the principles of s-cis/s-trans isomerism.

Intermolecular Interactions (Hydrogen Bonding, etc.) in Crystal Lattices

The crystal structure of thioacrylamide derivatives is significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a primary role. The thioamide group (-CSNH2) is an excellent hydrogen bond donor through its N-H protons and a potential acceptor via the sulfur atom. The cyano group (-C≡N) also acts as a hydrogen bond acceptor.

In the solid state, primary thioamides often form centrosymmetric dimers through a pair of N-H···S hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. This robust supramolecular synthon is a common feature in the crystal packing of thioamides. nih.gov The directional and cooperative nature of these hydrogen bonds contributes significantly to the stability of the crystal lattice. nih.gov

While a crystal structure for this compound is not available, analysis of a closely related analogue, ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate, provides insight into the types of interactions that can be expected. researchgate.netnih.gov In this analogue, the crystal packing is directed by a combination of N-H···O, C-H···O, and C-H···N hydrogen bonds, resulting in a layered structure. researchgate.netnih.gov The N-H···O interaction forms an intramolecular S(6) ring, while the weaker C-H···O and C-H···N interactions build the extended supramolecular assembly. researchgate.netnih.gov

For this compound, one would anticipate strong N-H···S hydrogen bonds forming the primary dimeric motif. Additionally, weaker N-H···N interactions involving the cyano group and C-H···S or C-H···π interactions involving the phenyl ring are likely to play a significant role in stabilizing the three-dimensional crystal lattice. The presence of multiple hydrogen bond donors and acceptors allows for the formation of complex and stable supramolecular architectures.

Table 2: Hydrogen Bonding Parameters in an Analogue Crystal Structure

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N3-H3A···O1 | 0.91 | 1.96 | 2.677 | 134 |

| N7-H7A···O3 | 0.91 | 2.00 | 2.703 | 133 |

| C10-H10C···O2 | 0.98 | 2.50 | 3.468 | 155 |

| C15-H15B···N2 | 0.98 | 2.55 | 3.468 | 155 |

Data from the crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate, a structural analogue. nih.gov D = Donor atom, A = Acceptor atom.

Computational and Theoretical Studies on 2 Cyano 3 Phenylprop 2 Enethioamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine optimized molecular geometries, electronic properties, and spectroscopic parameters. nih.govfrontiersin.orgnih.gov For 2-Cyano-3-phenylprop-2-enethioamide, these calculations provide a detailed picture of its structural and electronic landscape.

The optimization of the molecular geometry using DFT, for instance with the B3LYP functional and a 6-31+G** basis set, would yield key structural parameters. researchgate.net Based on data from structurally similar compounds like (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide and other chalcone (B49325) derivatives, the molecule is expected to be nearly planar to maximize π-conjugation, though some torsion between the phenyl ring and the propenethioamide backbone is likely. nih.govnih.gov

Table 1: Predicted Geometric Parameters for this compound (Exemplary Data)

| Parameter | Predicted Value |

| C=C Bond Length (propene) | 1.35 Å |

| C-C Single Bond (phenyl-propene) | 1.48 Å |

| C≡N Bond Length | 1.16 Å |

| C=S Bond Length | 1.68 Å |

| Phenyl-Propene Dihedral Angle | 15-25° |

Electronic structure analysis further illuminates the molecule's reactivity and optical properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. For conjugated systems like this, the HOMO is typically distributed along the π-system, while the LUMO is also located on this system, often with significant contributions from the electron-withdrawing cyano and thioamide groups. unhas.ac.idresearchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and the energy required for electronic excitation. researchgate.net A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.

Furthermore, the molecular electrostatic potential (MEP) surface would map the regions of positive and negative charge, identifying sites susceptible to electrophilic and nucleophilic attack. The thioamide and cyano groups are expected to be electron-rich regions, while the hydrogen atoms of the amine group would be electron-poor.

Molecular Modeling and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action. Derivatives of this compound, specifically (E)-2-cyano-3-(substituted phenyl)acrylamide analogs, have been investigated as tyrosinase inhibitors, highlighting a potential application for this scaffold. nih.gov

In a typical docking study, the this compound molecule would be placed into the active site of a target protein. The simulation then explores various conformations and orientations of the ligand, calculating the binding affinity for each pose. nih.gov The results are often expressed as a docking score or binding energy (ΔG), where a more negative value indicates a more favorable interaction. nih.gov

Table 2: Exemplary Molecular Docking Results for this compound Against a Hypothetical Protein Target

| Parameter | Value | Key Interacting Residues (Hypothetical) |

| Binding Energy (ΔG) | -9.5 kcal/mol | TYR-274, HIS-244, SER-282 |

| Inhibition Constant (Ki) | 150 nM | - |

| Hydrogen Bonds | 2 | SER-282, HIS-244 |

| Hydrophobic Interactions | 4 | VAL-248, PHE-264 |

The analysis of the docked pose reveals specific interactions, such as hydrogen bonds between the thioamide group and polar amino acid residues, and hydrophobic interactions involving the phenyl ring. nih.gov These interactions are crucial for the stability of the ligand-protein complex.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. ikm.org.mynih.gov MD simulations are used to assess the stability of the ligand-protein complex and to explore the conformational landscape of the ligand within the binding site. unhas.ac.id

An MD simulation of the this compound-protein complex would involve simulating the movement of all atoms over a period of nanoseconds. nih.gov Analysis of the simulation trajectory can reveal the stability of the initial docking pose. A stable complex would show minimal deviation of the ligand from its initial position, which can be quantified by the root-mean-square deviation (RMSD). nih.gov These simulations can also uncover different binding modes or conformational changes in the protein upon ligand binding, providing a more complete understanding of the binding mechanism.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are invaluable for establishing these relationships in a systematic way. frontiersin.orgroyalsocietypublishing.org For this compound, computational SAR studies would involve creating a library of virtual derivatives by modifying the core structure, for example, by adding different substituents to the phenyl ring.

Each derivative would then be subjected to molecular docking or quantitative structure-activity relationship (QSAR) analysis. By comparing the predicted activities of the different derivatives, it is possible to identify which structural features are important for the desired biological effect. For instance, adding electron-donating or electron-withdrawing groups to the phenyl ring can alter the electronic properties of the molecule and its interaction with a target protein. royalsocietypublishing.org This in silico screening approach can prioritize the synthesis of the most promising compounds, saving time and resources in the drug discovery process. nih.gov

Polymorph Prediction and Energy Calculations

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry, as different polymorphs can have different physical properties, including solubility and stability. researchgate.netresearchgate.net Computational polymorph prediction, also known as crystal structure prediction (CSP), is a powerful tool for identifying potential polymorphs of a given molecule and assessing their relative stabilities. chemrxiv.org

The CSP process for this compound would involve generating a large number of plausible crystal packing arrangements based on the molecule's geometry. The lattice energy of each of these hypothetical structures is then calculated and minimized. The result is a crystal energy landscape, which plots the relative energy of each predicted polymorph.

Table 3: Hypothetical Polymorph Prediction Results for this compound

| Predicted Polymorph | Space Group | Relative Lattice Energy (kJ/mol) |

| Form I | P2₁/c | 0.0 (Most Stable) |

| Form II | P-1 | +1.5 |

| Form III | C2/c | +3.8 |

| Form IV | P2₁2₁2₁ | +5.2 |

The polymorph with the lowest energy is predicted to be the most thermodynamically stable form under the given conditions. researchgate.net The energy landscape can also reveal the existence of other low-energy polymorphs that might be accessible experimentally. This information is crucial for identifying and mitigating the risk of encountering a more stable, and potentially less soluble, polymorph during development. chemrxiv.org

Mechanistic Investigations of Biological Activity of 2 Cyano 3 Phenylprop 2 Enethioamide Analogues

Elucidation of Molecular Mechanisms in Cellular Processes (in vitro)

Comprehensive searches of scientific literature did not yield specific in vitro studies on the direct effects of 2-Cyano-3-phenylprop-2-enethioamide on apoptosis induction or its interaction with cellular signaling pathways in cancer cell lines. The following sections are therefore based on the activities of related compounds, which may suggest potential areas of investigation for the title compound.

Apoptosis Induction Pathways in Cancer Cell Lines (in vitro studies)

There is currently a lack of direct research on the apoptosis-inducing capabilities of this compound. However, studies on other compounds with different core structures have shown that synthetic molecules can induce apoptosis in cancer cells. For instance, certain cantharidin (B1668268) analogues have been demonstrated to induce morphological changes, such as cell shrinkage and loss of adherence, in various cancer cell lines including hepatocellular carcinoma, breast cancer, non-small cell lung carcinoma, and acute myelogenous leukaemia. nih.gov The mechanism for these analogues involved the depolarization of the mitochondrial membrane, a decrease in the anti-apoptotic protein Bcl-2, and subsequent activation of caspase-3, leading to DNA fragmentation. nih.gov

Interaction with Cellular Signaling Pathways

Direct evidence of this compound's interaction with specific cellular signaling pathways is not available in the current body of research. The complexity of cancer progression involves numerous dysregulated signaling pathways. nih.gov Future research into this compound could explore its potential to modulate key signaling pathways implicated in cancer, such as those involving growth factors, cell cycle regulation, and stress responses.

Biological Target Identification and Validation (in vitro)

While specific protein targets for this compound have not been definitively identified, research on its analogues provides a strong basis for potential enzymatic interactions.

Protein Interaction Studies

Studies on the acrylamide (B121943) analogue, (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA), have utilized molecular docking simulations to predict interactions with protein targets. These computational studies suggested that a CPA analogue could bind directly to the active site of mushroom tyrosinase. The binding affinity of this analogue for tyrosinase was predicted to be higher than that of kojic acid, a well-established tyrosinase inhibitor.

Enzyme Inhibition Mechanisms

The most direct evidence for the biological activity of a close analogue of this compound comes from studies on (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) derivatives and their potent inhibitory effects on the enzyme tyrosinase.

In in vitro assays, CPA analogues demonstrated inhibitory activity against mushroom tyrosinase. In B16F10 melanoma cells, a specific CPA derivative, CPA2, was found to significantly suppress tyrosinase activity and melanogenesis in a dose-dependent manner. At a concentration of 25µM, CPA2 showed tyrosinase inhibitory activity comparable to that of kojic acid, without exhibiting cytotoxic effects. These findings suggest that the linear β-phenyl-α,β-unsaturated carbonyl scaffold present in these analogues is a key structural feature for potent tyrosinase inhibition.

| Compound/Analogue | Target Enzyme | Cell Line | Key Findings |

| (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA2) | Tyrosinase | B16F10 melanoma cells | Suppressed tyrosinase activity and melanogenesis in a dose-dependent manner. At 25µM, activity was comparable to kojic acid with no cytotoxicity. |

Antibacterial Activity Mechanisms (in vitro)

The thioamide moiety is a critical component of several known antibacterial agents. While the specific antibacterial mechanism of this compound has not been detailed, the mechanisms of other thioamide-containing compounds and related acrylamide derivatives have been investigated.

The antibacterial activity of some thioamide drugs is known to involve activation by bacterial enzymes. For example, the antitubercular drug ethionamide (B1671405) is activated by the mycobacterial enzyme EthA, leading to the formation of a covalent adduct with NAD. This adduct then potently inhibits InhA, an essential enzyme in mycolic acid biosynthesis. nih.gov Another thioamide-containing natural product, closthioamide (B12422212), has been shown to inhibit the ATPase activity of DNA gyrase and topoisomerase IV, which are crucial for DNA replication. nih.gov The thioamide moieties in closthioamide were found to be essential for its antibacterial action. nih.gov

Furthermore, studies on (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide derivatives, which are structurally related to the title compound, have demonstrated antibacterial properties. These compounds were synthesized and tested for their ability to inhibit bacterial growth, with some showing notable activity. Additionally, research on 2-cyano-3-acrylamide inhibitors has identified compounds with anti-infective activity against intracellular pathogens like Listeria monocytogenes. These inhibitors are thought to target host deubiquitinase (DUB) enzymes, thereby enhancing the host's ability to control the infection.

A thiophenyl-pyrimidine derivative has been shown to exert its antibacterial effect by inhibiting FtsZ polymerization and GTPase activity, which are essential for bacterial cell division. rsc.orgresearchgate.net This suggests that interference with bacterial cell division machinery is another potential mechanism for compounds with similar structural features.

| Analogue/Derivative Class | Proposed Antibacterial Mechanism | Target Organism(s) |

| Ethionamide (a thioamide) | Inhibition of InhA enzyme in mycolic acid synthesis after activation by EthA. nih.gov | Mycobacterium tuberculosis |

| Closthioamide (a thioamide) | Inhibition of ATPase activity of DNA gyrase and topoisomerase IV. nih.gov | Human pathogens including Staphylococcus aureus, Enterococcus faecalis, and Neisseria gonorrhoeae. nih.gov |

| (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide derivatives | Not specified, but antibacterial activity observed. | Not specified in the provided abstract. |

| 2-Cyano-3-acrylamide inhibitors | Inhibition of host deubiquitinase (DUB) enzymes. | Listeria monocytogenes |

| Thiophenyl-pyrimidine derivative | Inhibition of FtsZ polymerization and GTPase activity, disrupting cell division. rsc.orgresearchgate.net | Gram-positive bacteria, including MRSA and VREs. rsc.org |

Applications and Advanced Research Directions Involving 2 Cyano 3 Phenylprop 2 Enethioamide Scaffolds

Medicinal Chemistry Research and Lead Compound Optimization Concepts

The broader family of 2-cyano-3-phenylacrylamides, which are structurally analogous to 2-Cyano-3-phenylprop-2-enethioamide, has been identified as a valuable pharmacophore in the design of novel therapeutic drugs. researchgate.net This recognition paves the way for exploring the thioamide derivatives in similar roles. The core structure serves as a key building block for creating libraries of compounds aimed at various biological targets.

The 2-cyano-3-phenylacrylamide (B1607073) framework is a foundational element for developing new drugs. researchgate.net A key strategy in modern drug discovery is the development of host-directed therapies, which aim to bolster the host's immune response to pathogens rather than targeting the microbe directly. nih.gov In this context, libraries of 2-cyano-3-acrylamide derivatives have been screened to identify new deubiquitinase (DUB) inhibitors with anti-infective properties against intracellular pathogens like Listeria monocytogenes and murine norovirus. nih.gov This approach seeks to modulate the host's ubiquitin-proteasome system to control infection. nih.gov

Similarly, derivatives of (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) have been synthesized and identified as potent inhibitors of tyrosinase, an enzyme linked to hyperpigmentation disorders. nih.gov The linear β-phenyl-α,β-unsaturated carbonyl scaffold is considered crucial for this inhibitory activity. nih.gov These examples highlight the adaptability of the core scaffold. By substituting the oxygen atom with sulfur to create this compound, a new class of compounds with potentially altered electronic properties and biological activities is created, offering a fresh avenue for developing novel chemical scaffolds for drug discovery. The 2-phenethylamine motif, a related structural element, is also widely present in molecules targeting a range of receptors, including dopamine, serotonin, and sigma receptors, further underscoring the therapeutic potential of this chemical space. mdpi.com

Once a lead compound is identified, lead optimization is a critical process to enhance its drug-like properties, such as potency and selectivity. A powerful strategy in this phase is structural simplification, which involves judiciously removing non-essential groups to improve pharmacokinetic profiles and reduce the risk of off-target effects. nih.gov This approach aims to avoid "molecular obesity"—the trend of designing overly large and complex molecules which often leads to poor drug-likeness. nih.gov

For scaffolds like this compound, optimization would involve systematic modifications. For instance, in the development of tyrosinase inhibitors based on the acrylamide (B121943) analog, various substituents on the phenyl ring were explored to improve inhibitory activity. nih.gov Similarly, when developing DUB inhibitors, a library of structurally related compounds was tested to find derivatives with improved efficacy and lower cellular toxicity. nih.gov One analog, designated C6, was identified as having a good balance of activity and minimal toxicity, along with a reasonable metabolic half-life, making it a promising candidate for further development. nih.gov This process of creating and testing analogs with varied substituents on the core scaffold is a fundamental strategy for optimizing a lead compound's potency and selectivity for its intended biological target. nih.gov

Computational chemistry plays a vital role in modern lead optimization and the rational design of new analogs. Molecular docking simulations, for example, are used to predict how a compound will bind to the active site of a target protein. In the study of tyrosinase inhibitors, docking results indicated that the (E)-2-cyano-3-(substituted phenyl)acrylamide derivative CPA2 could bind directly to the active site of mushroom tyrosinase with a predicted affinity higher than that of kojic acid, a well-known inhibitor. nih.gov

Such computational models provide valuable insights into the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that stabilize the ligand-protein complex. This information guides medicinal chemists in designing new analogs with modifications aimed at strengthening these interactions, thereby improving binding affinity and potency. By predicting the effects of structural changes before undertaking complex chemical synthesis, computational tools significantly accelerate the drug design cycle and help prioritize the most promising candidates for synthesis and biological testing. nih.govnih.gov This approach allows for a more targeted and efficient exploration of the chemical space around the this compound scaffold.

Polymer Chemistry and Materials Science Applications

The reactivity of the thioacrylamide functional group, particularly its participation in reversible reactions, makes this compound and its analogs highly interesting for materials science and polymer chemistry.

Thioacrylamides, such as 3-aryl-2-cyanothioacrylamides, serve as novel difunctional monomers capable of forming oligomers and polymers. tandfonline.com Their ability to act as building blocks is central to creating new polymeric systems. For example, an alcohol-functionalized version of these monomers can act as an initiator for the ring-opening polymerization of other monomers, like L-lactide. tandfonline.comresearchgate.net This results in an end-functionalized polymer chain that carries the thioacrylamide unit. This reactive handle can then be used for subsequent modifications or to impart specific properties, such as reversible bonding, to the entire polymer chain. tandfonline.com

A key feature of 3-aryl-2-cyanothioacrylamides is their ability to undergo reversible dimerization and oligomerization through a hetero-Diels-Alder (HDA) reaction. tandfonline.comresearchgate.net In this process, the electron-poor thiocarbonyl group (the dienophile) of one monomer reacts with the electron-rich conjugated diene system of another monomer. This [4+2] cycloaddition is reversible and its equilibrium can be controlled by temperature and monomer concentration. tandfonline.com The reaction leads to the formation of 3,4-dihydro-2H-thiopyran structures. tandfonline.comresearchgate.net

This reversibility is a highly sought-after property for the development of "smart" materials, including self-healing polymers. A material with these reversible linkages can be fractured, and then healed by applying a stimulus like heat, which shifts the equilibrium back to the monomeric state, allowing the polymer chains to flow and rebond upon cooling. researchgate.net The temperature required for this reversal can be tuned by changing the substituents on the aromatic ring of the thioacrylamide monomer. tandfonline.com This dynamic covalent chemistry based on the HDA reaction of thioacrylamides represents a significant strategy for creating adaptable and functional polymer networks. tandfonline.comresearchgate.net

Table of Research Findings on Reversible Oligomerization

| Monomer Type | Reaction Mechanism | Key Feature | Controlling Factors | Application | Source(s) |

| 3-Aryl-2-cyanothioacrylamides | Hetero-Diels-Alder (HDA) Cycloaddition | Reversible dimerization and oligomerization | Temperature, Concentration | Self-healing polymeric systems, Reversible binding units | tandfonline.com, researchgate.net |

| Difunctional 3-aryl-2-cyanothioacrylamides | Reversible HDA Oligomerization | Forms oligomeric species in solution | Concentration steps can increase the degree of polymerization (DP) | Dynamic polymer networks | tandfonline.com |

| End-functionalized polymers with thioacrylamide units | HDA Dimerization | Polymer chains undergo reversible dimerization | Temperature | Post-polymerization functionalization, Smart materials | tandfonline.com, researchgate.net |

Catalyst Development and Mechanistic Studies

The α,β-unsaturated thioamide core is structurally related to other scaffolds that have found utility in catalysis. For instance, the analogous α,β-unsaturated amides have been the subject of catalytic thio-Michael additions. In these reactions, ionic liquids have been employed as recyclable catalysts to facilitate the addition of sulfur nucleophiles to the unsaturated system. rsc.org This suggests that the this compound scaffold could potentially participate in similar conjugate addition reactions, either as a substrate or, if appropriately functionalized, as a ligand for a metal catalyst.

Furthermore, the catalytic asymmetric conjugate addition of thiols to α,β-unsaturated thioamides has been demonstrated to be an effective method for the synthesis of enantioenriched 1,5-benzothiazepines, which are significant in medicinal chemistry. nih.gov These reactions proceed with high enantioselectivity under proton transfer conditions, utilizing a catalyst prepared from commercially available reagents. nih.gov This highlights the potential of the thioamide functionality within an unsaturated system to be a key interaction site in asymmetric catalysis.

Computational studies on the reaction of thiol-containing enzymes with α,β-unsaturated carbonyl substrates have provided mechanistic insights that could be relevant to the this compound system. nih.gov These studies indicate that the reaction mechanism and reactivity are influenced by the substitution pattern and conformation of the Michael acceptor. nih.gov Such computational approaches could be invaluable in predicting the catalytic behavior of this compound and in designing experiments to probe its mechanistic pathways.

The nitrile group in the scaffold is also of interest. Polyacrylonitrile (B21495) fibers, when modified with polydopamine and functionalized with silver nanoparticles, have been shown to act as effective catalysts for the reduction of p-nitrophenol. nih.gov In this system, the polyacrylonitrile serves as a support for the catalytically active nanoparticles. nih.gov This suggests a potential application for polymers derived from or incorporating the this compound monomer as catalyst supports.

While direct research is lacking, the structural components of this compound are present in molecules that are active in various catalytic processes. The data from related systems suggest that future research into this compound could be fruitful, particularly in the areas of asymmetric catalysis and the development of novel catalyst supports.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyano-3-phenylprop-2-enethioamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via condensation reactions between cyanoacetamide derivatives and aryl aldehydes. For example, benzaldehyde reacts with cyanoacetamide under basic conditions (e.g., piperidine catalysis) to form the α,β-unsaturated thioamide backbone. Reaction optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–100°C), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .

- Key Data : A reported yield of 72.7% was achieved using benzaldehyde under reflux conditions in ethanol, with product confirmation via NMR (δ 7.66–7.25 ppm for aromatic protons, δ 6.84 ppm for the α,β-unsaturated CH group) .

Q. How can crystallographic data for this compound be obtained and interpreted?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like DMSO or chloroform. Data collection requires a diffractometer (e.g., Agilent Xcalibur Sapphire3) with Mo-Kα radiation (λ = 0.71073 Å). Structural refinement uses SHELXL for small-molecule crystallography, with attention to hydrogen bonding and π-π stacking interactions .

- Key Data : For a related thioamide, orthorhombic crystal system (space group Pccn) with unit cell parameters a = 28.9562 Å, b = 13.2610 Å, c = 7.5284 Å, and Z = 8 was reported. Refinement yielded R = 0.044 and wR = 0.091 .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : / NMR in DMSO-d6 identifies aromatic protons (δ 7.6–7.2 ppm), the cyano group (δ ~120 ppm in ), and thioamide NH (δ ~10–12 ppm).

- MS : ESI-MS in negative mode confirms the molecular ion peak at m/z = 186.9 ([M-H]⁻) .

- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (C=C/C=N vibrations) are diagnostic.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral or reactivity data for this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps, dipole moments) and simulate NMR/IR spectra. Discrepancies between experimental and computed data may arise from solvent effects or conformational flexibility, requiring implicit solvent models (e.g., PCM) or molecular dynamics (MD) simulations .

- Case Study : Divergent receptor-response profiles in odorant studies highlight the need to validate computational models against wet-lab data (e.g., agonist binding assays) .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodology : Byproducts often arise from competing Knoevenagel condensation or oxidation. Strategies include:

- Catalyst Selection : Transition metal-free conditions (e.g., DBU) reduce side reactions.

- Atmosphere Control : Inert gas (N₂/Ar) prevents oxidation of the thioamide group.

- In Situ Monitoring : TLC or HPLC tracks reaction progress, enabling early termination .

Q. How does the electronic configuration of this compound influence its biological activity?

- Methodology : The α,β-unsaturated thioamide acts as a Michael acceptor, enabling covalent binding to cysteine residues in target proteins (e.g., Hsp90). SAR studies involve modifying the phenyl ring (e.g., electron-withdrawing substituents) to enhance electrophilicity. Docking simulations (AutoDock Vina) and enzyme inhibition assays (IC₅₀ determination) validate interactions .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.